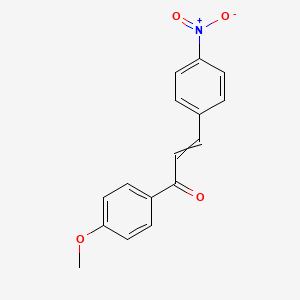

4'-Methoxy-4-nitrochalcone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO4 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3 |

InChI Key |

BUIDDTIFHZVUNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Approaches

Conventional methods for synthesizing 4'-Methoxy-4-nitrochalcone and related chalcones rely on classic condensation and coupling reactions that have been refined over time for optimal yield and purity.

The most common and widely utilized method for the synthesis of 4'-Methoxy-4-nitrochalcone is the Claisen-Schmidt condensation. jchemrev.com This reaction involves the base- or acid-catalyzed condensation between an aromatic ketone and an aromatic aldehyde.

The synthesis of 4'-Methoxy-4-nitrochalcone via Claisen-Schmidt condensation specifically involves the reaction between 4-methoxyacetophenone and 4-nitrobenzaldehyde (B150856) . The reaction is typically carried out by stirring a mixture of the two reactants in the presence of a suitable catalyst and solvent system. The conditions can be varied to include conventional heating or microwave irradiation to facilitate the reaction. One study noted that under conventional methods, the reaction between 4-methoxyacetophenone and 4-nitrobenzaldehyde did not yield the expected chalcone (B49325) but instead formed the aldol adduct, 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one. This highlights the sensitivity of the reaction to specific conditions.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 4-methoxyacetophenone | 4-nitrobenzaldehyde | 4'-Methoxy-4-nitrochalcone |

The choice of catalyst is crucial in the Claisen-Schmidt condensation and significantly influences the reaction rate and yield.

Base Catalysts : Alkaline catalysts are most frequently employed. Sodium hydroxide (NaOH) is a common and effective catalyst, often yielding good results. jchemrev.comscitepress.org Other bases such as potassium hydroxide (KOH) and barium hydroxide (Ba(OH)2) have also been successfully used in chalcone synthesis. jchemrev.com For chalcone synthesis in general, NaOH often provides higher yields (90-96%) compared to KOH (88-94%). jchemrev.comscitepress.org

Acid Catalysts : While less common, acid catalysts can also be used. Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can catalyze the reaction, though often with lower yields compared to base-catalyzed methods. jchemrev.comscitepress.orgnih.gov In some cases, particularly with nitro-substituted reactants, acid catalysis might be preferred. tsijournals.com Heterogeneous solid acid catalysts, like protonated aluminate mesoporous silica nanomaterials, have been explored as environmentally friendly alternatives. rsc.org

The solvent system plays a significant role in the reaction's success.

Conventional Solvents : Alcohols such as ethanol and methanol are the most common solvents used for the Claisen-Schmidt condensation. nih.gov Sometimes, a mixture of solvents, like ethanol and water, is used.

Green Chemistry Approaches : In an effort to develop more environmentally friendly methods, solvent-free conditions have been explored. scitepress.orgnih.gov One such technique is the use of grinding, where the reactants and a solid catalyst are ground together in a mortar and pestle at room temperature. scitepress.orgscitepress.org This method reduces waste and can significantly shorten reaction times. scitepress.org Reactions in micellar media, using surfactants like CTAB or Tween 80 in water, have also been investigated as a greener alternative to organic solvents. nih.gov For syntheses involving ultrasonic irradiation, a cyclohexane-methanol solvent system has been utilized. researchgate.netmdpi.com

The time and temperature of the reaction are dependent on the chosen methodology.

Conventional Methods : These reactions are often stirred for several hours, ranging from 1 to 24 hours, at temperatures from room temperature to the reflux temperature of the solvent. jchemrev.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce the reaction time to just a few minutes (e.g., 1-10 minutes). tsijournals.com

Grinding Techniques : This solvent-free method is typically performed at room temperature and can be completed in as little as 30 minutes. scitepress.orgscitepress.org

Ultrasonic Irradiation : This method can also accelerate the reaction, with typical durations of around 2 hours. researchgate.net

| Method | Typical Temperature | Typical Duration |

|---|---|---|

| Conventional Stirring | Room Temperature to Reflux | 1 - 24 hours |

| Microwave Irradiation | 110°C | 1 - 10 minutes |

| Grinding | Room Temperature | ~30 minutes |

| Ultrasonic Irradiation | Not specified | ~2 hours |

While the Claisen-Schmidt condensation is the most prevalent method, other synthetic strategies have been reported for the synthesis of the chalcone scaffold.

Suzuki Coupling Reaction : This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. researchgate.net For chalcone synthesis, it can be approached in two ways: the coupling of a cinnamoyl chloride with an arylboronic acid, or the coupling of a benzoyl chloride with a styrylboronic acid. researchgate.netnih.gov The latter approach has been shown to produce chalcones in good to excellent yields. nih.gov This method offers a powerful alternative for creating diverse chalcone structures. researchgate.netmdpi.com

Wittig Reaction : The Wittig reaction is a well-known method for synthesizing alkenes from carbonyl compounds. scientific.net It can be adapted for chalcone synthesis by reacting an appropriate ylide with a benzaldehyde. nih.govnih.gov An improved, high-yield protocol involves the reaction between a stabilized ylide and an aromatic aldehyde in boiling water, which has been presented as a superior alternative to the classical aldol condensation in some cases. nih.govnih.govresearchgate.net Solvent-free grinding conditions have also been successfully applied to the Wittig reaction for chalcone synthesis. scientific.net

Fries Rearrangement : The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org This reaction, including its photochemical variant (photo-Fries rearrangement), can be incorporated into synthetic pathways to produce chalcone precursors. researchgate.netresearchgate.net For instance, a one-pot procedure has been developed for the synthesis of 2'-hydroxychalcones that involves a consecutive anionic Fries rearrangement and a Claisen-Schmidt condensation. acs.orgvignandegreecollege.ac.in A TiCl4-mediated Fries rearrangement has also been reported as a method for chalcone synthesis. researchgate.net

Claisen-Schmidt Condensation Reaction

Green Chemistry Approaches in Chalcone Synthesis

The development of sustainable synthetic methodologies is a primary goal in modern organic chemistry. For chalcone synthesis, this involves adopting solvent-free techniques, employing energy-efficient protocols like microwave and ultrasonic irradiation, and utilizing sustainable solvents that are less toxic and renewable.

Solvent-Free Methods

Eliminating organic solvents is a key objective in green synthesis as it reduces environmental impact and simplifies product purification. Solvent-free reactions, often conducted through mechanochemistry, offer a cleaner, efficient, and economical alternative to traditional solution-phase synthesis. researchgate.net

Mechanochemical synthesis via grinding is a highly effective solvent-free method for the preparation of chalcones. This technique involves the physical grinding of solid reactants, often with a solid catalyst, in a mortar and pestle. The mechanical energy provides the necessary activation for the reaction, sometimes generating localized heat from friction that accelerates product formation. scitepress.org

The synthesis of 4'-Methoxy-4-nitrochalcone has been successfully achieved using this environmentally friendly approach. undip.ac.id By grinding 4-methoxyacetophenone, 4-nitrobenzaldehyde, and a catalytic amount of solid sodium hydroxide (NaOH), the target chalcone is formed as a yellow crystalline solid. undip.ac.idpropulsiontechjournal.com This method is notable for its simplicity, reduced reaction time, and avoidance of hazardous organic solvents. scitepress.orgundip.ac.id The crude product can often be purified by simple washing with water followed by recrystallization. rsc.org

Research has demonstrated that this grinding technique is not only environmentally friendly but also efficient. The synthesis of 4'-Methoxy-4-nitrochalcone via grinding yields a respectable product percentage with high purity. undip.ac.id

| Reactant A | Reactant B | Catalyst | Conditions | Yield | Melting Point | Reference |

|---|---|---|---|---|---|---|

| 4-methoxyacetophenone | 4-nitrobenzaldehyde | NaOH (solid) | Grinding at room temperature | 54.42% | 172°C–173°C | undip.ac.id |

Energy-Efficient Protocols

Reducing energy consumption is another fundamental principle of green chemistry. Microwave and ultrasonic irradiation have emerged as powerful tools to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. propulsiontechjournal.comscholarsresearchlibrary.com

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation. scholarsresearchlibrary.comrasayanjournal.co.in The synthesis of various chalcone derivatives has been successfully performed using microwave irradiation, often under solvent-free conditions or with green solvents. nih.govekb.egresearchgate.net

For the synthesis of 4'-Methoxy-4-nitrochalcone, microwave irradiation presents a rapid alternative to conventional heating. However, studies have indicated that the presence of the strong electron-withdrawing nitro group on the benzaldehyde ring can pose challenges. While the reaction proceeds, it may not always go to completion, sometimes yielding the intermediate β-hydroxyketone instead of the final chalcone. This suggests that reaction conditions such as microwave power and irradiation time need careful optimization to ensure complete dehydration to the chalcone. Despite these challenges, the potential for rapid, energy-efficient synthesis makes MAOS an attractive green methodology. scholarsresearchlibrary.compharmacophorejournal.com

| Method | Typical Reaction Time | Key Advantages | Considerations for 4'-Methoxy-4-nitrochalcone |

|---|---|---|---|

| Conventional Heating | Several hours | Well-established procedures | Long reaction times, potential for side products |

| Microwave Irradiation | Minutes | Rapid heating, increased reaction rates, higher yields. scholarsresearchlibrary.com | Requires optimization to overcome the deactivating effect of the nitro group and ensure complete dehydration. |

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for chalcone synthesis. Ultrasonic waves passing through a liquid medium create acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized hot spots of intense temperature and pressure. This phenomenon enhances mass transfer and accelerates reaction rates. derpharmachemica.com

The Claisen-Schmidt condensation for synthesizing chalcones can be significantly improved using ultrasonic irradiation, often in aqueous media, which serves as an environmentally benign solvent. derpharmachemica.com This method has been shown to improve yields and shorten reaction times compared to conventional stirring methods. derpharmachemica.comekb.eg The synthesis is typically carried out by irradiating a mixture of the appropriate acetophenone and benzaldehyde in the presence of a base, such as NaOH, in a suitable solvent like water or ethanol. derpharmachemica.comsemanticscholar.org The use of ultrasound is particularly beneficial as it can enhance reaction rates even at ambient temperature, further contributing to energy savings. semanticscholar.org While specific studies on the ultrasonic synthesis of 4'-Methoxy-4-nitrochalcone are not as prevalent, the general success of this method for a wide range of chalcone derivatives suggests its high potential as a green alternative. ekb.egfrontiersin.org

Sustainable Solvent Utilization (e.g., Glycerin, Micellar Media)

Replacing volatile and toxic organic solvents with sustainable alternatives is a crucial aspect of green chemistry. Glycerin, a byproduct of biodiesel production, and aqueous micellar solutions are two such alternatives that have been effectively used in chalcone synthesis.

Glycerin is a non-toxic, biodegradable, and renewable solvent. Its use in the Claisen-Schmidt condensation offers a greener medium for the reaction. Typically, the aldehyde and ketone are stirred in glycerin with a base like NaOH or KOH at room temperature. This method has proven effective for synthesizing various chalcones, often with improved yields and shorter reaction times compared to conventional solvents. propulsiontechjournal.com

| Compound Name |

|---|

| 4'-Methoxy-4-nitrochalcone |

| 4-methoxyacetophenone |

| 4-nitrobenzaldehyde |

| Sodium hydroxide |

| Glycerin |

| Cetyltrimethylammonium bromide (CTAB) |

| Tween 80 |

| Potassium hydroxide |

Chemical Reactivity and Derivatization

The chemical reactivity of 4'-Methoxy-4-nitrochalcone is largely dictated by its key functional groups: the α,β-unsaturated ketone system, the electron-withdrawing nitro group (-NO₂), and the electron-donating methoxy (B1213986) group (-OCH₃). These features create a "push-pull" electronic system across the molecule, influencing its reactivity and making it a versatile precursor for the synthesis of more complex molecules. The α,β-unsaturated ketone moiety is a reactive pharmacophore, and the nitro group can be readily reduced to an amino group, providing a site for further functionalization.

Oxidation Reactions (e.g., Formation of Epoxides)

The carbon-carbon double bond in the α,β-unsaturated ketone system of chalcones is susceptible to oxidation. A common oxidation reaction is epoxidation, which results in the formation of an epoxide (also known as an oxacyclopropane), a three-membered ring containing an oxygen atom. libretexts.org This reaction is typically carried out using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgresearchgate.net

The mechanism is a concerted reaction where the peroxyacid transfers an oxygen atom to the alkene. libretexts.orglibretexts.org The reaction is stereospecific; for instance, a trans-alkene like 4'-Methoxy-4-nitrochalcone would yield a trans-epoxide. libretexts.org The peroxycarboxylic acid possesses an electrophilic oxygen atom that reacts with the nucleophilic C=C double bond of the chalcone. libretexts.org While specific studies on the epoxidation of 4'-Methoxy-4-nitrochalcone are not detailed in the provided sources, the general reactivity of alkenes suggests this pathway is highly feasible. The resulting epoxides are valuable synthetic intermediates that can undergo ring-opening reactions to produce vicinal diols and other bifunctional compounds. libretexts.orglibretexts.org

Table 1: General Epoxidation Reaction of Alkenes

| Reactant | Reagent | Product | Reaction Type |

|---|

Reduction Reactions (e.g., Nitro Group Reduction to Amine)

The nitro group (-NO₂) on the aromatic ring of 4'-Methoxy-4-nitrochalcone is readily reduced to a primary amine (-NH₂). This transformation is one of the most significant reactions for this class of compounds, as it provides a pathway to amino derivatives which can be further functionalized. A variety of reagents and conditions can be employed for the reduction of aromatic nitro compounds. wikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). wikipedia.orgcommonorganicchemistry.com It is highly efficient for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems : The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and effective method. wikipedia.orgcommonorganicchemistry.comyoutube.com For example, the reduction can be performed in two steps: first, using tin (Sn) and an acid catalyst like HCl, followed by a neutralization step with a base (e.g., NaOH) to yield the neutral amine. youtube.com

Other Reagents : Tin(II) chloride (SnCl₂) provides a milder method for the reduction. wikipedia.orgcommonorganicchemistry.com Sodium sulfide (Na₂S) can also be used and may offer selectivity if other reducible groups are present. commonorganicchemistry.com More recently, systems like hydrazine glyoxylate with zinc or magnesium powder have been shown to selectively and rapidly reduce aromatic nitro groups at room temperature. niscpr.res.in

It is important to note that strong reducing agents like Lithium aluminum hydride (LiAlH₄) are generally not used for reducing aromatic nitro compounds to amines as they tend to produce azo compounds instead. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Selectivity |

|---|---|---|

| H₂ with Pd/C or Raney Nickel | Catalytic hydrogenation | Broadly reactive with other functional groups |

| Fe, Sn, or Zn with Acid (HCl, Acetic Acid) | Acidic | Mild, can be selective in the presence of other groups |

| Tin(II) chloride (SnCl₂) | Mild | Good for substrates with other reducible groups |

Substitution Reactions (e.g., Nucleophilic, Electrophilic Aromatic Substitution)

The two aromatic rings of 4'-Methoxy-4-nitrochalcone exhibit different reactivities towards substitution reactions due to the electronic effects of their substituents.

Ring A (4-methoxyphenyl group) : The methoxy group (-OCH₃) is a strong electron-donating group, which activates this ring towards electrophilic aromatic substitution (EAS) . It directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, substitution would be expected to occur at the positions ortho to the methoxy group.

Ring B (4-nitrophenyl group) : The nitro group (-NO₂) is a powerful electron-withdrawing group. This deactivates the ring towards electrophilic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) , particularly at the ortho and para positions relative to the nitro group. libretexts.org For SNAr to occur, a good leaving group (typically a halide) must be present on the ring. In 4'-Methoxy-4-nitrochalcone itself, there is no leaving group on the nitrophenyl ring. However, if a derivative, such as 4'-Methoxy-4-nitro-2'-fluorochalcone, were used, the fluorine atom would be readily displaced by nucleophiles. The strong interaction between an ortho-nitro group and an attacking amine nucleophile has been highlighted in theoretical studies. rsc.org

The presence of both an electron-donating and an electron-withdrawing group creates a polarized molecule, where the β-carbon of the enone system is rendered more electrophilic, facilitating nucleophilic attack in Michael addition reactions.

Cyclization Reactions for Heterocyclic Compound Synthesis (e.g., Pyrazolines, Isoxazoles, Pyrimidines)

Chalcones are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds, primarily through reactions involving the α,β-unsaturated ketone moiety. researchgate.net

Pyrazolines : Pyrazolines (4,5-dihydropyrazoles) are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized via the cyclization reaction of chalcones with hydrazine derivatives. researchgate.netuii.ac.id For example, reacting a chalcone with phenylhydrazine in a solvent like glacial acetic acid under reflux leads to the formation of a pyrazoline derivative. researchgate.netuii.ac.id The reaction is believed to proceed through a 1,3-dipolar cycloaddition mechanism, initiated by a nucleophilic attack from the hydrazine's nitrogen atom on the carbonyl group of the chalcone. researchgate.netuii.ac.id

Isoxazoles : Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The synthesis of isoxazoles from chalcones is typically achieved by a cyclization reaction with hydroxylamine hydrochloride (NH₂OH·HCl). orientjchem.orgresearchgate.netnih.gov The reaction is often carried out in an alkaline medium, such as in the presence of KOH in ethanol, under reflux conditions. nih.gov This method provides a versatile route to various substituted isoxazole derivatives. orientjchem.orgresearchgate.net

Pyrimidines : Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They can be synthesized from chalcones through cycloaddition reactions with compounds containing an N-C-N unit, such as amidines. researchgate.net The condensation of chalcones with substituted amidines can afford a variety of substituted pyrimidines. researchgate.net The synthesis can be promoted under various conditions, including microwave-assisted cyclization. mdpi.com

Table 3: Synthesis of Heterocycles from Chalcones

| Target Heterocycle | Reagent | General Conditions |

|---|---|---|

| Pyrazoline | Hydrazine derivatives (e.g., Phenylhydrazine) | Reflux in glacial acetic acid or ethanol |

| Isoxazole | Hydroxylamine hydrochloride | Reflux in ethanol with a base (e.g., KOH) |

Formation of Schiff Bases

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-), typically formed by the condensation of a primary amine with an aldehyde or a ketone. pnrjournal.com While the carbonyl group of the chalcone itself can react, a more common strategy involves modifying the chalcone first.

A key route to Schiff base derivatives starting from 4'-Methoxy-4-nitrochalcone involves the prior reduction of the nitro group to an amine, as described in section 2.3.2. The resulting 4-amino-4'-methoxychalcone, which now possesses a primary amino group, can then readily react with various aldehydes and ketones to form the corresponding Schiff bases (imines). researchgate.net This two-step process (reduction followed by condensation) significantly expands the molecular diversity that can be achieved from the parent chalcone structure. For instance, novel Schiff bases have been synthesized from the reaction of 2-formyl-4-nitrophenoxy alkanoates with anilines, demonstrating the utility of the formyl and amino groups in forming the azomethine linkage. researchgate.net

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4'-Methoxy-4-nitrochalcone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4'-Methoxy-4-nitrochalcone, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure.

¹H-NMR: The ¹H-NMR spectrum of 4'-Methoxy-4-nitrochalcone, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for each non-equivalent proton in the molecule. The trans-configuration of the alkene protons (H-α and H-β) is confirmed by a large coupling constant (J), typically around 15.6 Hz. The aromatic protons of the two phenyl rings appear as multiplets in the downfield region, while the characteristic singlet for the methoxy (B1213986) group protons is observed at a higher field.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' | 8.05 | d | 8.9 |

| H-3', H-5' | 7.00 | d | 8.9 |

| H-2, H-6 | 8.26 | d | 8.7 |

| H-3, H-5 | 7.78 | d | 8.7 |

| H-β | 7.79 | d | 15.6 |

| H-α | 7.66 | d | 15.6 |

| -OCH₃ | 3.90 | s | - |

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the enone system is typically observed at a low field (around 188 ppm). The carbons of the aromatic rings and the alkene group show signals in the intermediate region, while the methoxy carbon appears at a higher field.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 187.9 |

| C-4' | 164.0 |

| C-4 | 148.6 |

| C-β | 141.5 |

| C-1 | 140.8 |

| C-1' | 131.1 |

| C-2', C-6' | 130.6 |

| C-2, C-6 | 129.0 |

| C-α | 125.8 |

| C-3, C-5 | 124.3 |

| C-3', C-5' | 114.2 |

| -OCH₃ | 55.7 |

FT-IR spectroscopy is utilized to identify the functional groups present in 4'-Methoxy-4-nitrochalcone by measuring the absorption of infrared radiation, which induces molecular vibrations. The spectrum exhibits characteristic absorption bands that confirm the presence of the key functional moieties. A strong stretching vibration for the conjugated carbonyl group (C=O) is a prominent feature. The nitro group (NO₂) is identified by its characteristic symmetric and asymmetric stretching vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch (conjugated) | ~1654 | Strong |

| NO₂ asymmetric stretch | ~1514 | Strong |

| NO₂ symmetric stretch | ~1346 | Strong |

| C-O-C stretch (aryl ether) | ~1252 | Strong |

| C=C stretch (aromatic) | ~1600, ~1433 | Medium-Strong |

| C-H stretch (aromatic) | ~3010 | Medium-Weak |

| para-substituted C-H bend | ~831 | Medium |

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of 4'-Methoxy-4-nitrochalcone. The spectrum is characterized by two main absorption bands, which are attributed to π→π* transitions. The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic rings influences the position and intensity of these electronic transitions.

| Absorption Band | λmax (nm) | Electronic Transition |

|---|---|---|

| Band I | ~376 | π→π |

| Band II | ~269 | π→π |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 4'-Methoxy-4-nitrochalcone, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. Fragmentation analysis reveals characteristic fragment ions that further support the proposed structure.

| Assignment | m/z |

|---|---|

| Molecular Ion [M]⁺ | 283 |

| [M - NO₂]⁺ or [C₁₆H₁₃O₂]⁺ | 255 |

| [CH₃OC₆H₄CO]⁺ | 135 |

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.069(2) |

| b (Å) | 11.215(4) |

| c (Å) | 19.782(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1347.1(8) |

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FT-IR. It is particularly useful for observing vibrations of non-polar bonds. The Raman spectrum of 4'-Methoxy-4-nitrochalcone can be used to confirm the presence of key functional groups and provide further details on the molecular structure. While detailed experimental data for this specific compound is not widely reported, the technique is valuable for the structural analysis of chalcones in general. The assignment of vibrational modes is typically done based on literature surveys of similar compounds.

Chromatographic Purity Assessment

Chromatographic methods are pivotal in the final stages of synthesis and purification, offering a reliable means to assess the purity of 4'-Methoxy-4-nitrochalcone. These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities, allowing for a confident evaluation of its homogeneity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely employed technique for the rapid and qualitative analysis of 4'-Methoxy-4-nitrochalcone. It is particularly useful for monitoring the progress of its synthesis, identifying the presence of the product, and determining the appropriate solvent system for larger-scale purification via column chromatography.

The separation on a TLC plate is based on the principle of differential partitioning of the compound between a solid stationary phase and a liquid mobile phase. For 4'-Methoxy-4-nitrochalcone, the stationary phase is typically silica gel, a polar adsorbent. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity being a critical factor in achieving effective separation.

A commonly utilized mobile phase for the analysis of chalcones, including 4'-Methoxy-4-nitrochalcone, is a mixture of n-hexane and ethyl acetate. The ratio of these solvents is adjusted to optimize the separation. The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined chromatographic conditions. For a related methoxylated cinnamic ester, a mobile phase of hexane/ethyl acetate (4:1 v/v) yielded an Rf value of 0.36 nih.gov. While a specific Rf for 4'-Methoxy-4-nitrochalcone is not definitively reported in the provided search results, this information provides a strong basis for experimental design.

Interactive Data Table: TLC Parameters for Chalcone (B49325) Analysis

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel |

| Mobile Phase | The solvent system that moves up the plate. | n-Hexane / Ethyl Acetate |

| Eluent Ratio | The volumetric ratio of the mobile phase components. | 4:1 (v/v) is a common starting point for similar compounds nih.gov. |

| Retention Factor (Rf) | A measure of the compound's migration on the TLC plate. | An Rf of 0.36 has been reported for a similar compound in a hexane/ethyl acetate (4:1) system nih.gov. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique that provides high-resolution separation and quantitative assessment of the purity of 4'-Methoxy-4-nitrochalcone. It is the method of choice for determining the final purity of the synthesized compound with a high degree of accuracy. Purity levels of greater than 95% are often confirmed using this method vulcanchem.com.

In HPLC, the sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For the analysis of 4'-Methoxy-4-nitrochalcone and related chalcones, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar, typically a C18-modified silica gel, while the mobile phase is a polar solvent mixture. A common mobile phase consists of a mixture of acetonitrile and water. The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

While specific retention times for 4'-Methoxy-4-nitrochalcone are not detailed in the provided search results, the general parameters for the analysis of similar compounds provide a framework for method development.

Interactive Data Table: HPLC Parameters for Chalcone Analysis

| Parameter | Description | Typical Value/System |

| Stationary Phase | The packing material inside the HPLC column. | Reversed-phase C18 silica gel |

| Mobile Phase | The solvent system pumped through the column. | Acetonitrile / Water |

| Elution Mode | The method of mobile phase delivery. | Isocratic or Gradient |

| Purity Assessment | The level of purity that can be ascertained. | >95% vulcanchem.com |

Preclinical Pharmacological Investigations and Biological Mechanisms

In Vitro and In Vivo Biological Activity Spectrum

Chalcones are recognized for their potential as antimicrobial agents, and 4'-Methoxy-4-nitrochalcone has been evaluated for its efficacy against various pathogenic microbes.

Research has demonstrated that 4'-Methoxy-4-nitrochalcone possesses antibacterial properties. A study utilizing a green synthesis approach via the grinding technique tested the compound's efficacy against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The results, determined by the clear zones of inhibition, indicated a stronger activity against E. coli compared to S. aureus. bohrium.comundip.ac.id

Table 1: Antibacterial Activity of 4'-Methoxy-4-nitrochalcone

| Bacterial Strain | Inhibition Zone Diameter (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 9.57 | bohrium.com |

| Escherichia coli | 12.46 | bohrium.com |

| Enterococcus faecalis | Data not available in reviewed literature | |

| Pseudomonas aeruginosa | Data not available in reviewed literature |

While specific data for 4'-Methoxy-4-nitrochalcone against Enterococcus faecalis and Pseudomonas aeruginosa were not found in the reviewed scientific literature, other studies on related methoxy (B1213986) chalcone (B49325) derivatives have shown activity against these pathogens, suggesting a potential area for future investigation. nih.govgsconlinepress.com

The antifungal potential of 4'-Methoxy-4-nitrochalcone has not been specifically detailed in the available literature for key fungal pathogens. Studies have been conducted on various other methoxychalcone derivatives, indicating that the chalcone scaffold is a promising area for the development of antifungal agents. For instance, a study on 2-hydroxy 4,4',6'-trimethoxy chalcone demonstrated inhibitory effects against the spore germination of Alternaria and Aspergillus species. nih.govnih.gov However, research focusing explicitly on the 4'-methoxy-4-nitro substitution pattern against Candida albicans, Alternaria alternata, Fusarium linii, or Aspergillus niger is required to determine its specific antifungal spectrum.

The precise molecular mechanism through which 4'-Methoxy-4-nitrochalcone exerts its antimicrobial effects has not been fully elucidated. For the broader class of chalcones, proposed mechanisms of action often involve the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. Another suggested mechanism is the inhibition of crucial microbial enzymes, which interferes with essential metabolic pathways. The α,β-unsaturated ketone moiety present in the chalcone structure is considered a key pharmacophore that can interact with biological nucleophiles like the thiol groups in enzymes, leading to their inactivation. Further research is needed to identify the specific cellular targets of 4'-Methoxy-4-nitrochalcone in bacteria and fungi.

The anticancer properties of chalcones are an area of intensive investigation, with many derivatives showing potent cytotoxicity against various human tumor cell lines.

The cytotoxic profile of 4'-Methoxy-4-nitrochalcone and its close analogues has been evaluated against several cancer cell lines. A noteworthy study investigated the anti-tumor activity of a series of synthetic chalcone derivatives against esophageal squamous cell carcinoma (ESCC). In this study, the derivative 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) demonstrated the most potent activity. The researchers attributed this strong effect to the presence of the methoxy and 4-nitro substitutions. nih.gov This compound exhibited dose- and time-dependent cytotoxicity against both KYSE-450 and Eca-109 esophageal cancer cells, with specific half-maximal inhibitory concentration (IC₅₀) values determined. nih.gov The mechanism of action for this derivative was linked to the promotion of reactive oxygen species (ROS) accumulation and the induction of G2/M phase cell cycle arrest, ultimately leading to apoptosis. nih.gov

While extensive research exists on the effects of various chalcone derivatives on breast cancer (MCF-7), prostate cancer (PC3), and colon cancer (HT-29, LS180, LoVo) cell lines, specific IC₅₀ values for 4'-Methoxy-4-nitrochalcone were not available in the reviewed literature. mdpi.comnih.govnih.gov Studies on compounds with similar structural motifs, such as 4-nitrochalcone (B191975) (lacking the methoxy group), have shown cytotoxic potential against MCF-7 cells, suggesting the importance of the nitro group for this activity. nih.gov

Table 2: Cytotoxic Activity of a 4'-Nitrochalcone Derivative

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 | Esophageal Cancer | 4.97 | nih.gov |

| Eca-109 | Esophageal Cancer | 9.43 | nih.gov | |

| 4'-Methoxy-4-nitrochalcone | MCF-7 | Breast Cancer | Data not available in reviewed literature | |

| PC3 | Prostate Cancer | Data not available in reviewed literature | ||

| HT-29 | Colon Cancer | Data not available in reviewed literature | ||

| LS180 | Colon Cancer | Data not available in reviewed literature | ||

| LoVo | Colon Cancer | Data not available in reviewed literature |

Anticancer Activity

Induction of Apoptosis Pathways (e.g., Reactive Oxygen Species (ROS) Accumulation, Caspase Activation)

The induction of apoptosis, or programmed cell death, is a key mechanism through which chalcones exert their anti-cancer effects. Research into 4'-Methoxy-4-nitrochalcone and related compounds has revealed a significant pro-apoptotic activity, primarily driven by the accumulation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.

High intracellular levels of ROS can induce significant cellular damage and toxicity, ultimately triggering apoptotic pathways. nih.gov In esophageal squamous cell carcinoma (ESCC) cells, a synthetic chalcone derivative was shown to promote ROS accumulation, which is a critical step in its anti-tumor mechanism. nih.gov This increase in ROS leads to DNA damage and cellular stress, pushing the cancer cells toward apoptosis. nih.gov Similarly, studies in ovarian cancer cells demonstrated that the cytotoxic effect of a chalcone derivative is mediated through oxidative stress, with a significant increase in ROS production observed following treatment. nih.gov

The apoptotic process initiated by ROS often involves the activation of caspases, a family of cysteine proteases that execute cell death. mdpi.com Apoptotic pathways can lead to the activation of initiator caspases, such as caspase-9, and effector caspases, including caspase-3 and caspase-7. mdpi.comphcog.com The activation of these caspases is a central event in the apoptotic cascade. phcog.com Research has shown that treatment with chalcone derivatives can markedly increase the activation of caspase-3 and caspase-9 in cancer cells. phcog.com This process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic proteins like Bax are up-regulated, and anti-apoptotic proteins like Bcl-2 are down-regulated, further promoting the apoptotic pathway. mdpi.comphcog.com

The table below summarizes the key molecular events associated with apoptosis induction by chalcone derivatives.

| Mechanism | Key Molecular Event | Observed Effect | References |

| Oxidative Stress | Reactive Oxygen Species (ROS) Accumulation | Increased intracellular ROS levels leading to cellular damage and DNA toxicity. | nih.govnih.govmdpi.com |

| Caspase Cascade | Caspase-3 Activation | Increased activity, leading to the execution phase of apoptosis. | phcog.com |

| Caspase Cascade | Caspase-9 Activation | Increased activity, indicating the involvement of the intrinsic apoptotic pathway. | phcog.com |

| Mitochondrial Pathway Regulation | Bcl-2 Protein Family Modulation | Down-regulation of anti-apoptotic Bcl-2 and up-regulation of pro-apoptotic Bax. | phcog.com |

Cell Cycle Arrest Induction (e.g., G2/M Phase)

In addition to inducing apoptosis, 4'-Methoxy-4-nitrochalcone and its analogs have been shown to inhibit cancer cell growth by inducing cell cycle arrest, particularly at the G2/M checkpoint. nih.govsmolecule.com This prevents the cells from entering mitosis and subsequently dividing, thereby halting proliferation.

Studies on esophageal cancer cell lines demonstrated that a trimethoxy-nitrochalcone derivative induced cell cycle arrest in the G2/M phase in a manner that was dependent on both dose and time. nih.gov This arrest is a direct consequence of the compound's impact on the regulatory proteins that govern the cell cycle. The G2/M checkpoint is controlled by a complex of proteins, including cyclin-dependent kinase 1 (CDK1) and Cyclin B. frontiersin.org Chalcone derivatives have been found to decrease the expression of these key proteins. frontiersin.orgresearchgate.net

The mechanism often involves the modulation of upstream regulators. For instance, the ATM/Chk2/CDC25C signaling pathway plays a crucial role in G2/M phase regulation. frontiersin.org Treatment with related compounds has been shown to increase the levels of ATM and Chk2, while decreasing the levels of CDC25C, which is a phosphatase that activates the CDK1/Cyclin B complex. frontiersin.org Furthermore, an increase in the expression of the protein p21, a cyclin-dependent kinase inhibitor, has also been observed, contributing to the halt in cell cycle progression. nih.govresearchgate.net

The following table details the impact of certain chalcone derivatives on cell cycle regulatory proteins.

| Target Protein | Function | Effect of Chalcone Treatment | References |

| Cyclin B1 | Regulates progression through the G2/M checkpoint | Expression is decreased | frontiersin.orgresearchgate.net |

| CDK1 (cdc2) | Key kinase for G2/M transition | Expression is decreased | frontiersin.orgresearchgate.net |

| CDC25C | Activates the CDK1/Cyclin B complex | Expression is decreased | frontiersin.org |

| p21 | Cyclin-dependent kinase inhibitor | Expression is increased | nih.govresearchgate.net |

Modulation of Cellular Proliferation

In vitro studies have consistently shown that these compounds can inhibit the proliferation of cancer cells in a dose- and time-dependent manner. nih.gov For example, a novel synthetic chalcone analog was found to effectively inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells. nih.gov Similarly, other research has confirmed the ability of chalcone derivatives to significantly inhibit the proliferation and colony formation of malignant melanoma cells. frontiersin.org The cytotoxic effects ultimately lead to a reduction in viable cancer cells, highlighting the potential of these compounds in oncology research. smolecule.com

Anti-inflammatory Activity

Chalcone derivatives, including those with methoxy substitutions, are recognized for their significant anti-inflammatory properties. medchemexpress.com This activity stems from their ability to target key components of the inflammatory response at a molecular level.

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Enzymes like COX, LOX)

A crucial aspect of the anti-inflammatory action of methoxy-chalcone derivatives is their capacity to suppress the production of pro-inflammatory mediators. This includes the inhibition of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.govresearchgate.net The inhibition of these enzymes leads to a corresponding reduction in the synthesis of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), both of which are potent mediators of inflammation. nih.govmdpi.com

Furthermore, these compounds have been shown to effectively reduce the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated macrophage models, treatment with methoxy-chalcone derivatives resulted in a significant, dose-dependent downregulation of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.govresearchgate.netmdpi.com

The table below summarizes the inhibitory effects of methoxy-chalcone derivatives on various pro-inflammatory mediators.

| Mediator Type | Specific Mediator | Observed Effect | References |

| Enzyme | Cyclooxygenase-2 (COX-2) | Expression and activity are reduced | nih.govnih.govresearchgate.net |

| Enzyme | Inducible Nitric Oxide Synthase (iNOS) | Expression and activity are reduced | nih.govnih.govresearchgate.net |

| Signaling Molecule | Nitric Oxide (NO) | Production is suppressed | nih.govmdpi.com |

| Signaling Molecule | Prostaglandin E2 (PGE2) | Production is suppressed | nih.govmdpi.com |

| Cytokine | Tumor Necrosis Factor-alpha (TNF-α) | Production is suppressed | nih.govmdpi.com |

| Cytokine | Interleukin-1beta (IL-1β) | Production is suppressed | nih.govnih.govresearchgate.net |

| Cytokine | Interleukin-6 (IL-6) | Production is suppressed | nih.govresearchgate.netmdpi.com |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)

The inhibition of pro-inflammatory mediators by chalcones is largely achieved through the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a primary transcription factor that controls the expression of numerous genes involved in inflammation, including those for iNOS, COX-2, and various cytokines. nih.govnih.gov

Research has shown that methoxy-chalcone derivatives can effectively attenuate NF-κB activity. nih.gov They achieve this by preventing the degradation of the inhibitory protein IκB-α. nih.gov This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. nih.govnih.gov By suppressing the NF-κB signaling cascade, these chalcones effectively turn off a master switch of the inflammatory response. nih.govnih.govnih.gov

Antioxidant Activity

Chalcone compounds, including 4-Methoxychalcone, are known to possess antioxidant activity. medchemexpress.com This property is attributed to their chemical structure, which allows them to act as free radical scavengers. Antioxidants are molecules capable of preventing or slowing the damage caused by free radicals, which are unstable molecules that can harm cells. researchgate.net

Antidiabetic Activity

Chalcone derivatives have been investigated for their potential in managing diabetes, primarily through their action on key metabolic enzymes and cellular signaling pathways. nih.gov

A key therapeutic strategy for managing type 2 diabetes is to delay carbohydrate digestion and glucose absorption by inhibiting enzymes such as α-glucosidase and α-amylase. nih.govnih.gov Numerous studies have demonstrated that various chalcone derivatives are effective inhibitors of these enzymes. nih.govresearchgate.net For instance, bavachalcone (B190645) was reported to be a potent inhibitor of α-glucosidase with an IC50 value of 15.35 ± 0.57 μg/mL, showing significantly stronger inhibition than the clinically used drug acarbose (B1664774) (IC50 2.77 ± 0.09 mg/mL). scielo.br The mechanism of inhibition is often a mixed competitive and non-competitive type. scielo.br

Aldose reductase is another enzyme implicated in the pathogenesis of diabetic complications, as its activity can lead to oxidative stress. nih.govnih.gov The development of aldose reductase inhibitors is an active area of research to prevent long-term diabetic complications. nih.gov While specific inhibitory data for 4'-Methoxy-4-nitrochalcone against these particular enzymes is not extensively detailed in the reviewed literature, the strong and consistent activity of the broader chalcone class suggests this is a significant area for its potential therapeutic application.

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a crucial regulator of glucose metabolism and insulin (B600854) sensitivity. The activity of some chalcone derivatives appears to be mediated through this receptor. In a study involving the synthetic chalcone derivative AN07, its antioxidant and anti-inflammatory effects were significantly diminished by the PPARγ antagonist GW9662. nih.gov This finding strongly suggests that AN07 exerts its beneficial effects, at least in part, by activating PPARγ, thereby providing a potential mechanism for enhancing insulin sensitivity. nih.gov

Detailed preclinical investigations focusing on the direct effects of 4'-Methoxy-4-nitrochalcone on GLUT4 translocation or the activation of the AMPK pathway were not prominent in the reviewed scientific literature.

Other Investigated Biological Activities (e.g., Antiparasitic, Psychoactive, Neuroprotective)

Beyond metabolic and antioxidant activities, the chalcone scaffold has been explored for other therapeutic properties, including neuroprotection.

The neuroprotective potential of methoxy-substituted chalcones has been demonstrated in preclinical models. The synthetic chalcone derivative 2-Hydroxy-4′-methoxychalcone (AN07) has shown protective effects against neurotoxicity in human dopaminergic SH-SY5Y cells. nih.gov AN07 was found to up-regulate key neurotrophic signals, including insulin-like growth factor 1 receptor (IGF-1R), glucagon-like peptide 1 receptor (GLP-1R), and brain-derived neurotrophic factor (BDNF). nih.gov Furthermore, it attenuated methylglyoxal-induced apoptosis by increasing the anti-apoptotic protein Bcl-2 and decreasing the release of cytosolic cytochrome c. nih.gov The compound also preserved neuronal structure by ameliorating neurite damage. nih.gov These findings highlight a potential role for chalcones like 4'-Methoxy-4-nitrochalcone in protecting against neurodegenerative processes.

Investigations into the specific antiparasitic or psychoactive properties of 4'-Methoxy-4-nitrochalcone were not identified in the reviewed literature.

Molecular Mechanisms of Action

The biological activity of 4'-Methoxy-4-nitrochalcone, like other chalcones, is attributed to its ability to interact with various cellular components and modulate key molecular pathways. The core structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, serves as a versatile scaffold for engaging with biological targets. The specific substitutions, a methoxy group on one ring and a nitro group on the other, critically influence its electronic properties and, consequently, its biological interactions.

Chalcones as a chemical class are known to interact with a wide array of cellular proteins, and their bioactivity is often a result of these interactions. While specific direct binding partners for 4'-Methoxy-4-nitrochalcone are a subject of ongoing research, studies on the broader chalcone family have identified numerous potential molecular targets. These interactions are fundamental to their pharmacological effects, including anti-inflammatory and antiproliferative activities.

Key enzymatic targets for various chalcone derivatives include those involved in inflammatory processes and cellular metabolism. For instance, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), crucial enzymes in the arachidonic acid metabolic pathway, have been identified as targets for some chalcone analogues. nih.gov Inhibition of these enzymes can disrupt the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Other enzymes, such as tyrosinase, which is involved in melanin (B1238610) production, and various protein tyrosine phosphatases, have also been shown to be inhibited by certain chalcones. nih.gov

Table 1: Examples of Potential Cellular Targets for the Chalcone Pharmacophore This table lists enzymes that have been identified as targets for various chalcone derivatives, illustrating the potential interaction scope for this class of compounds.

| Target Class | Specific Enzyme Target | Biological Role | Reference |

| Oxidoreductases | Cyclooxygenase (COX) | Inflammation, Prostaglandin Synthesis | nih.gov |

| 5-Lipoxygenase (5-LOX) | Inflammation, Leukotriene Synthesis | nih.gov | |

| Tyrosinase | Melanin Production | nih.gov | |

| Hydrolases | Secreted Phospholipase A2 (sPLA2) | Inflammation, Arachidonic Acid Release | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Metabolic Regulation | nih.gov | |

| Mycobacterial Protein Tyrosine Phosphatases (MtbPtpA, MtbPtpB) | Bacterial Pathogenesis | nih.gov | |

| Structural Proteins | Tubulin | Cell Division, Mitosis | nih.gov |

The interaction of 4'-Methoxy-4-nitrochalcone with cellular targets leads to the disruption of molecular pathways that are often dysregulated in disease. A primary mechanism observed for many chalcone derivatives is the induction of apoptosis, or programmed cell death, particularly in cancer cells. nih.gov This is frequently linked to the generation of reactive oxygen species (ROS). nih.gov While low levels of ROS can promote cell proliferation, high levels can induce oxidative stress and damage to cellular components, ultimately triggering apoptosis. nih.gov

Furthermore, the modulation of signaling cascades involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, is a key mechanism through which these compounds exert their effects. By interfering with these central signaling hubs, chalcones can halt the cell cycle and inhibit uncontrolled cell growth.

Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and inflammation. mdpi.commdpi.com GSK3β is recognized as a significant drug discovery target for a wide range of pathologies, including neurodegenerative diseases and cancer. mdpi.comnih.gov Its activity is implicated in the regulation of transcription factors and signaling pathways that control gene expression. mdpi.com

The development of specific GSK3β inhibitors is an active area of pharmaceutical research. researchgate.net These inhibitors can be competitive with ATP or non-competitive, with some designed to bind to allosteric sites to achieve greater selectivity. mdpi.com While GSK3β represents a plausible target for chalcone derivatives, specific enzymatic inhibition studies detailing the direct interaction and inhibitory constants of 4'-Methoxy-4-nitrochalcone with GSK3β are not extensively covered in the current scientific literature.

The ability of chalcones to modulate critical cell signaling cascades is central to their mechanism of action. The Phosphatidylinositol 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathways are key examples of these interconnected networks. mdpi.com

The PI3K/Akt pathway is a primary cascade that promotes cell survival and proliferation. mdpi.com Research on other bioactive compounds has shown that activation of this pathway can, in turn, enhance the Nrf2/HO-1 signaling pathway, which is crucial for cellular antioxidant defense. nih.gov Conversely, inhibition of PI3K/Akt can suppress these survival signals.

The Nrf2-ARE pathway is the master regulator of the cellular antioxidant response. uniroma1.itnih.gov The transcription factor Nrf2 controls the expression of numerous protective genes that defend cells against oxidative and xenobiotic stresses. uniroma1.itresearchgate.net The modulation of this pathway by chalcones is complex and appears to be highly dependent on the specific chemical structure of the compound. While many chalcones are known to activate the Nrf2 pathway, studies on the closely related compound 4-Methoxychalcone (which lacks the 4-nitro group) have demonstrated an inhibition of the Nrf2/ARE pathway in A549 lung cancer cells. uniroma1.itresearchgate.net This inhibition was found to involve the PI3K/Akt pathway, suggesting a regulatory link where PI3K/Akt signaling affects Nrf2 activity. researchgate.net

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com The MAPK and PI3K pathways are often interconnected and can collectively influence the activity of transcription factors like Nrf2. mdpi.com Targeting both the MAPK/ERK and PI3K/Akt pathways has been shown to affect cellular redox control systems, including Nrf2. mdpi.com

Table 2: Overview of Key Modulated Signaling Cascades

| Pathway | Key Components | Primary Cellular Function | Reference |

| PI3K/Akt Pathway | PI3K, Akt (Protein Kinase B) | Cell survival, proliferation, growth, metabolism | mdpi.comnih.gov |

| MAPK Pathway | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, inflammation, apoptosis | mdpi.com |

| Nrf2-ARE Pathway | Nrf2, Keap1, ARE | Antioxidant defense, detoxification, regulation of inflammation | uniroma1.itnih.govresearchgate.net |

The interplay between these pathways is critical. For example, PI3K/Akt signaling can lead to the phosphorylation and activation of Nrf2, thereby enhancing the expression of antioxidant genes like Heme oxygenase-1 (HO-1). nih.gov The effect of a specific compound like 4'-Methoxy-4-nitrochalcone on this intricate network dictates its ultimate biological outcome, which can range from promoting cell death in pathological contexts to protecting cells from oxidative stress.

Structure Activity Relationship Sar Studies of 4 Methoxy 4 Nitrochalcone and Its Analogs

Influence of Methoxy (B1213986) and Nitro Substituents on Biological Activity

The presence of both methoxy (-OCH₃) and nitro (-NO₂) groups on the chalcone (B49325) scaffold significantly modulates its pharmacological profile. The methoxy group, an electron-donating substituent, is generally associated with enhanced anticancer and anti-inflammatory properties in chalcone derivatives. nih.govnih.gov Its inclusion can have a positive impact on antitumor activity. nih.gov For instance, studies on various methoxylated chalcones have demonstrated their significant contribution to the cytotoxicity of these compounds. nih.gov

Conversely, the nitro group, a strong electron-withdrawing substituent, also plays a crucial role. The combination of a methoxy group on the aromatic ketone ring and a 4-nitro group on the aromatic aldehyde ring has been specifically linked to potent anti-tumor activity. nih.gov One notable analog, 2,4,6-trimethoxy-4′-nitrochalcone, demonstrated superior anti-tumor effects in esophageal cancer cell lines, an activity attributed to its specific substitution pattern. nih.gov The nitro group's position is paramount; a study on nitrochalcones found that the placement of the -NO₂ group significantly impacts anti-inflammatory and vasorelaxant effects. mdpi.com This highlights that the specific arrangement of these substituents, as seen in 4'-Methoxy-4-nitrochalcone, creates a unique electronic environment that dictates its interaction with biological targets.

Impact of Electron-Withdrawing Groups on Cytotoxicity and Reactivity

Electron-withdrawing groups (EWGs), such as the nitro group in 4'-Methoxy-4-nitrochalcone, generally tend to have an impact on the cytotoxicity and reactivity of chalcones, though this effect can be complex and context-dependent. nih.govpharmatutor.org The para-nitro group in 4'-Methoxy-4-nitrochalcone increases the electrophilicity of the β-carbon in the α,β-unsaturated system. This enhanced electrophilicity facilitates nucleophilic attacks through a mechanism known as Michael addition, which is a common mode of action for the anticancer effects of many chalcones.

However, the relationship is not always straightforward. Some studies have indicated that electron-withdrawing groups can sometimes have an adverse impact on cytotoxicity compared to electron-donating groups. nih.gov For example, research on a series of monosubstituted chalcones showed varied cytotoxic effects depending on the EWG and its position. A chalcone with a meta-nitro group exhibited the highest cytotoxic effect in several cell lines, whereas an ortho-nitro analog was completely ineffective. nih.gov In another study, it was noted that while electron-withdrawing groups in the para position can increase antifungal potency, a nitro group in the ortho position led to a decrease in activity, possibly due to steric hindrance. pharmatutor.org This suggests that the potent cytotoxicity of 4'-Methoxy-4-nitrochalcone is a result of a finely tuned balance between the electronic effects of the nitro group and its specific para position, which optimizes its reactivity with cellular targets.

Positional and Structural Modifications and their Biological Implications

The biological activity of chalcone derivatives is highly sensitive to the position and nature of substituents on the aromatic rings. Altering the location of the methoxy and nitro groups in 4'-Methoxy-4-nitrochalcone, or introducing other functional groups, can lead to significant changes in pharmacological effects.

Positional Isomerism of the Nitro Group: The position of the nitro group is a critical determinant of biological activity. Studies have shown that nitrochalcones with the -NO₂ group at the ortho position exhibit the highest anti-inflammatory activity. mdpi.com In contrast, a derivative with the nitro group at the para position of the B-ring showed high vasorelaxant activity. mdpi.com Another study found that a chalcone with a meta-nitro substituent had a more potent cytotoxic effect than its ortho or para counterparts. pharmatutor.orgnih.gov This demonstrates that the para position of the nitro group in 4'-Methoxy-4-nitrochalcone is key to its specific bioactivity profile, which may differ from its positional isomers.

Influence of Methoxy Group Position: The positioning of the methoxy group also has a profound impact. In one series of chalcones, a 2'-methoxy-4-nitrochalcone demonstrated high anticancer activity, underscoring the critical role of methoxy positioning. In a different series of methoxylated derivatives, compounds with a methoxy group at the 2 or 3-positions were the most active, while the 4-position analog was the least active. nih.gov

Introduction of Other Functional Groups: Replacing or adding other substituents leads to a wide range of biological outcomes. For example, introducing halogen substituents, such as bromine or chlorine, at various positions can confer moderate to enhanced inhibitory activity against different biological targets. nih.govnih.gov The substitution of hydroxyl groups can also modulate activity, often enhancing it. nih.govfrontiersin.org These findings illustrate that the specific architecture of 4'-Methoxy-4-nitrochalcone is crucial, and even minor structural or positional alterations can significantly modify its biological implications.

| Nitro Group Position | Observed Primary Biological Activity | Reference |

|---|---|---|

| ortho (2-NO₂) | High Anti-inflammatory Activity | mdpi.com |

| meta (3-NO₂) | High Cytotoxic Effect | nih.gov |

| para (4-NO₂) | High Vasorelaxant Activity | mdpi.com |

Comparative Analysis with Other Chalcone Derivatives

When compared to other chalcone derivatives, 4'-Methoxy-4-nitrochalcone exhibits a distinct activity profile shaped by its unique substitution pattern.

Comparison with Unsubstituted Chalcone: An unsubstituted chalcone (possessing no functional groups on either aromatic ring) generally shows a lower level of biological activity. For instance, in an anti-inflammatory assay, the unsubstituted chalcone had significantly less potency compared to several nitro-containing analogs. mdpi.com This indicates that the functional groups on 4'-Methoxy-4-nitrochalcone are essential for its enhanced bioactivity.

Comparison with Methoxy-Only Analogs: Chalcones bearing only methoxy substituents also possess significant biological properties, including anticancer and antimicrobial effects. However, their specific activities and potencies differ. For example, 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone has been identified as a potent inhibitor of Nuclear Factor κB (NF-κB), a key player in inflammation and cancer. acs.org The activity of 4'-Methoxy-4-nitrochalcone is driven by the push-pull electronic system created by both the methoxy and the strongly electron-withdrawing nitro group, a feature absent in methoxy-only derivatives.

Comparison with Halogenated Chalcones: Chalcones featuring halogen atoms like fluorine, chlorine, or bromine represent another important class. A 4'-Fluoro-4-methoxychalcone, for instance, is an electron-deficient analog whose properties are influenced by the moderate electronegativity of fluorine. While both nitro and fluoro groups are electron-withdrawing, the nitro group in 4'-Methoxy-4-nitrochalcone has a much stronger electronic effect, which can lead to different potencies and mechanisms of action.

Comparison with Hydroxylated Chalcones: The presence of hydroxyl (-OH) groups instead of or in addition to methoxy groups can also significantly alter a chalcone's properties. For example, 4,2'-Dihydroxy-4'-methoxychalcone possesses allergy-preventive effects and has improved solubility in polar solvents due to the hydrogen-bonding capacity of the hydroxyl groups, which may enhance bioavailability. This contrasts with the lower polarity of nitro-substituted chalcones like 4'-Methoxy-4-nitrochalcone.

| Compound | Key Substituents | Notable Biological Activity/Property | Reference |

|---|---|---|---|

| 4'-Methoxy-4-nitrochalcone | 4'-OCH₃, 4-NO₂ | Anticancer, Vasorelaxant | mdpi.com |

| Unsubstituted Chalcone | None | Lower anti-inflammatory potency | mdpi.com |

| 2'-Methoxy-4-nitrochalcone | 2'-OCH₃, 4-NO₂ | High anticancer activity | |

| 4'-Fluoro-4-methoxychalcone | 4'-F, 4-OCH₃ | Electron-deficient analog | |

| 4,2'-Dihydroxy-4'-methoxychalcone | 4-OH, 2'-OH, 4'-OCH₃ | Allergy-preventive, higher polarity |

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 4'-Methoxy-4-nitrochalcone are typically performed using functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve reliable predictions of its geometry and electronic characteristics.

The electronic structure of 4'-Methoxy-4-nitrochalcone is characterized by a "push-pull" system. The methoxy (B1213986) group (-OCH₃) on one aromatic ring acts as an electron-donating group, while the nitro group (-NO₂) on the other serves as a strong electron-withdrawing group. This arrangement, connected by a conjugated π-system, facilitates intramolecular charge transfer (ICT), which is fundamental to its chemical behavior and optical properties.

Table 1: Representative DFT-Calculated Geometric Parameters of a Chalcone (B49325) Derivative Data for (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one researchgate.net

A critical aspect of the electronic structure is the distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. A smaller gap generally suggests higher reactivity.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to predict the chemical behavior of 4'-Methoxy-4-nitrochalcone. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. hakon-art.comscielo.org.mx

The key global reactivity descriptors are:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

While specific calculated values for 4'-Methoxy-4-nitrochalcone are not available, the following table illustrates the typical range of these descriptors for related organic molecules.

Table 2: Global Reactivity Descriptors and Their Significance Formulas are based on established conceptual DFT principles. hakon-art.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. github.io It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry, and oscillator strengths, which are related to the intensity of the corresponding electronic transitions. liverpool.ac.ukchemrxiv.org

Table 3: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths This table illustrates the type of data obtained from TD-DFT calculations for organic molecules. liverpool.ac.uk

DFT calculations can be used to predict the antioxidant potential of a molecule by investigating the thermodynamics of different antioxidant mechanisms. Two primary mechanisms are the Hydrogen Atom Transfer (HAT) and the One-Electron Transfer (ET).

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical. The feasibility of this process is related to the Bond Dissociation Enthalpy (BDE) of the bond from which the hydrogen is abstracted. A lower BDE indicates a greater propensity for HAT. researchgate.net

One-Electron Transfer (ET): In this mechanism, the antioxidant donates an electron to a free radical. The feasibility of this process is related to the Ionization Potential (IP) of the antioxidant. A lower IP suggests a greater ease of electron donation.

For 4'-Methoxy-4-nitrochalcone, which lacks a phenolic hydroxyl group, the potential for antioxidant activity via these mechanisms would likely involve other C-H bonds, though this is generally less favorable than O-H bond cleavage in phenolic antioxidants. Theoretical calculations of BDE and IP for 4'-Methoxy-4-nitrochalcone would be necessary to quantitatively assess its potential as a radical scavenger through these pathways.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a ligand, such as 4'-Methoxy-4-nitrochalcone, might interact with the binding site of a protein target.

The primary output of a molecular docking simulation is the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the protein. A more negative binding affinity suggests a stronger and more stable interaction.

While specific molecular docking studies for 4'-Methoxy-4-nitrochalcone against a wide range of proteins are not extensively documented, studies on similar chalcone derivatives have demonstrated their potential to bind to various biological targets. For example, chalcone analogues have been docked against targets such as the Bcl-2 protein and the Epidermal Growth Factor Receptor (EGFR). unja.ac.id The following table provides illustrative binding affinities of some chalcone derivatives with different protein targets.

Table 4: Representative Binding Affinities of Chalcone Derivatives with Protein Targets from Molecular Docking Studies This table presents examples of binding affinities for various chalcone analogues with different protein targets to illustrate the potential interactions of the chalcone scaffold. unja.ac.id

Table of Compounds Mentioned

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are employed to provide a more dynamic and realistic assessment of the ligand-target complex. These simulations model the movement of every atom in the protein-ligand system over time, offering critical insights into the conformational stability and flexibility of the complex in a simulated physiological environment.

The primary goal of MD simulations in this context is to validate the stability of the binding pose predicted by docking studies. researchgate.net A stable complex over the simulation time (typically nanoseconds) suggests that the ligand is likely to remain bound to the protein's active site and exert its biological effect. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand backbone atoms from their initial docked conformation over the course of the simulation. A low and stable RMSD value indicates that the complex remains close to its initial binding pose and is structurally stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. It helps identify which parts of the protein are flexible or rigid. Significant fluctuations in the active site residues upon ligand binding can provide information about the induced fit and the nature of the interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) or Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the binding free energy of the ligand-protein complex. A more negative binding energy (ΔG) indicates a stronger and more favorable interaction. researchgate.net

For chalcone derivatives, MD simulations have been used to confirm the stability of their interactions with targets like acetylcholinesterase and various kinases. researchgate.netresearchgate.net These studies often show that the selected compounds form a stable complex with the target enzyme, reinforcing the predictions made by molecular docking. researchgate.net The simulations can also reveal the persistence of crucial interactions, such as hydrogen bonds, which are vital for maintaining the integrity of the ligand-target complex. researchgate.net The stability observed in these simulations is a positive indicator of the compound's potential to effectively inhibit enzyme function. researchgate.net

Chemoinformatics and Ligand-Based Enzymatic Target Predictions

Chemoinformatics utilizes computational methods to analyze large datasets of chemical information, enabling the prediction of biological activities and potential targets for novel compounds. Ligand-based target prediction is a powerful chemoinformatic approach that operates on the "similarity principle": structurally similar molecules are likely to have similar biological properties and interact with the same protein targets.

This method involves screening a query molecule, such as 4'-Methoxy-4-nitrochalcone, against extensive databases of known bioactive compounds with experimentally validated targets. nih.gov By quantifying the 2D or 3D structural similarity between the query molecule and the database compounds, these algorithms can predict a list of the most probable protein targets.

Several web-based tools and platforms are available for this purpose, including:

SwissTargetPrediction: This tool predicts the most likely macromolecular targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds. nih.gov

SuperPred and SEA (Similarity Ensemble Approach): These are other widely used platforms that predict targets based on the chemical similarity of ligands.

For chalcone analogues, ligand-based enzymatic target predictions have suggested interactions with a broad range of protein classes. nih.gov A study utilizing SwissTargetPrediction for a series of chalcones identified potential targets that were ranked by probability. The most common predicted classes included oxidoreductases, kinases, enzymes, proteases, and Family A G-protein coupled receptors (GPCRs). nih.gov Furthermore, in silico workflows applied to the related dihydrochalcone class have successfully identified previously unreported targets, such as 5-lipoxygenase and cyclooxygenase-1, which were later validated experimentally. nih.govresearchgate.net